(3R,4S)-1-((Benzyloxy)carbonyl)-4-ethylpyrrolidine-3-carboxylic acid (3R,4S)-1-((Benzyloxy)carbonyl)-4-ethylpyrrolidine-3-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 1428243-24-6
VCID: VC3028128
InChI: InChI=1S/C15H19NO4/c1-2-12-8-16(9-13(12)14(17)18)15(19)20-10-11-6-4-3-5-7-11/h3-7,12-13H,2,8-10H2,1H3,(H,17,18)/t12-,13+/m1/s1
SMILES: CCC1CN(CC1C(=O)O)C(=O)OCC2=CC=CC=C2
Molecular Formula: C15H19NO4
Molecular Weight: 277.31 g/mol

(3R,4S)-1-((Benzyloxy)carbonyl)-4-ethylpyrrolidine-3-carboxylic acid

CAS No.: 1428243-24-6

Cat. No.: VC3028128

Molecular Formula: C15H19NO4

Molecular Weight: 277.31 g/mol

* For research use only. Not for human or veterinary use.

(3R,4S)-1-((Benzyloxy)carbonyl)-4-ethylpyrrolidine-3-carboxylic acid - 1428243-24-6

Specification

CAS No. 1428243-24-6
Molecular Formula C15H19NO4
Molecular Weight 277.31 g/mol
IUPAC Name (3R,4S)-4-ethyl-1-phenylmethoxycarbonylpyrrolidine-3-carboxylic acid
Standard InChI InChI=1S/C15H19NO4/c1-2-12-8-16(9-13(12)14(17)18)15(19)20-10-11-6-4-3-5-7-11/h3-7,12-13H,2,8-10H2,1H3,(H,17,18)/t12-,13+/m1/s1
Standard InChI Key LKPALAXKZXXURJ-OLZOCXBDSA-N
Isomeric SMILES CC[C@@H]1CN(C[C@@H]1C(=O)O)C(=O)OCC2=CC=CC=C2
SMILES CCC1CN(CC1C(=O)O)C(=O)OCC2=CC=CC=C2
Canonical SMILES CCC1CN(CC1C(=O)O)C(=O)OCC2=CC=CC=C2

Introduction

(3R,4S)-1-((Benzyloxy)carbonyl)-4-ethylpyrrolidine-3-carboxylic acid is a chiral pyrrolidine derivative that features a benzyloxycarbonyl group and an ethyl substituent. This compound is characterized by its specific stereochemistry at the 3 and 4 positions, which contributes to its potential biological activity, making it of interest in medicinal chemistry .

Synonyms and Related Compounds

SynonymsDescription
(3R,4S)-1-((Benzyloxy)carbonyl)-4-ethylpyrrolidine-3-carboxylic acidContains a benzyloxy group enhancing lipophilicity
(3R,4S)-1-(Benzyloxycarbonyl)-4-methylpyrrolidine-3-carboxylic acidMethyl group may influence steric hindrance
(3R,4S)-1-(Acetoxy)carbonyl-4-ethylpyrrolidine-3-carboxylic acidAcetoxy group provides different reactivity

Synthesis and Preparation

The synthesis of (3R,4S)-1-((Benzyloxy)carbonyl)-4-ethylpyrrolidine-3-carboxylic acid involves several chemical reactions that maintain its stereochemical integrity. These methods are crucial for the efficient production of the compound for various applications in drug development and synthesis .

Potential as an Enzyme Inhibitor or Receptor Modulator

The biological activity of (3R,4S)-1-((Benzyloxy)carbonyl)-4-ethylpyrrolidine-3-carboxylic acid has been explored in the context of its potential as an enzyme inhibitor or receptor modulator. The compound's chirality may influence its binding affinity and selectivity towards biological targets.

Interaction Studies

Interaction studies focus on how this compound interacts with various biological targets, including enzymes and receptors. Techniques such as structure-activity relationship studies are crucial for understanding the therapeutic potential and mechanism of action of the compound.

Dicyclohexylamine Salt

A related compound is the dicyclohexylamine salt of (3R,4S)-1-((Benzyloxy)carbonyl)-4-ethylpyrrolidine-3-carboxylic acid, which has a CAS number of 2095311-49-0. This salt has a molecular formula of C27H42N2O4 and a molecular weight of 458.63338 g/mol .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator